molecular formula C23H25ClN4O2 B2607274 N-(4-chlorobenzyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251679-95-4

N-(4-chlorobenzyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2607274
CAS No.: 1251679-95-4
M. Wt: 424.93
InChI Key: QODRVUQLFNVZKZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the piperidine moiety can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens or halogenating agents, while nucleophilic substitutions can be carried out using nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
  • N-(4-chlorobenzyl)-2-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Uniqueness

N-(4-chlorobenzyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to its analogs.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-16-3-2-4-19(13-16)22-26-23(30-27-22)18-9-11-28(12-10-18)15-21(29)25-14-17-5-7-20(24)8-6-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODRVUQLFNVZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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